8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
“8-[(2,4-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound . It is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience under the brand name Movento . Spirotetramat has a good efficacy and safety for crops .
Synthesis Analysis
The synthesis of spirotetramat, which is related to the compound , involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat is cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a spiro[4.5]decane ring system, which consists of two rings of four and five atoms respectively, sharing a single common atom. The “8-[(2,4-dimethylphenyl)sulfonyl]-” part of the name indicates that a sulfonyl group is attached to the 8-position of the ring system, and this sulfonyl group is further substituted with a 2,4-dimethylphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the retrieved sources .Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-3-4-14(13(2)11-12)21(17,18)16-7-5-15(6-8-16)19-9-10-20-15/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWYHUYENDKTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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